4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one
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Overview
Description
4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core with multiple methyl groups and a dioxolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of methyl groups and the formation of the dioxolane ring. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The methyl groups and dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted phenanthrene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one, known for its aromatic properties.
Tetramethylphenanthrene: A derivative with multiple methyl groups, similar to the target compound.
Dioxolane Derivatives: Compounds containing the dioxolane ring, which share structural similarities with the target compound.
Uniqueness
This compound is unique due to its combination of a phenanthrene core, multiple methyl groups, and a dioxolane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4,6a,9,9-tetramethyl-1,2,4,4a,5,6,7,7a,10a,11,11a,11b-dodecahydrophenanthro[2,3-d][1,3]dioxol-3-one |
InChI |
InChI=1S/C19H30O3/c1-11-12-7-8-19(4)10-17-16(21-18(2,3)22-17)9-14(19)13(12)5-6-15(11)20/h11-14,16-17H,5-10H2,1-4H3 |
InChI Key |
JAZGOMWVSBKFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3(CC4C(CC3C2CCC1=O)OC(O4)(C)C)C |
Origin of Product |
United States |
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